molecular formula C8H9F3N2O2 B1306088 4-Isocyanato-1-(trifluoroacetyl)piperidine CAS No. 493036-44-5

4-Isocyanato-1-(trifluoroacetyl)piperidine

Cat. No.: B1306088
CAS No.: 493036-44-5
M. Wt: 222.16 g/mol
InChI Key: ORDNMLVALJVJIZ-UHFFFAOYSA-N
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Description

4-Isocyanato-1-(trifluoroacetyl)piperidine is an organic compound with the molecular formula C8H9F3N2O2 It is characterized by the presence of an isocyanate group and a trifluoroacetyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1-(trifluoroacetyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and phosgene. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine derivative.

    Reagent: Trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the by-products.

    Intermediate: The intermediate product is then treated with phosgene to introduce the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1-(trifluoroacetyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

4-Isocyanato-1-(trifluoroacetyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1-(trifluoroacetyl)piperidine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanato-1-(acetyl)piperidine: Similar structure but lacks the trifluoromethyl group.

    4-Isocyanato-1-(benzoyl)piperidine: Contains a benzoyl group instead of a trifluoroacetyl group.

    4-Isocyanato-1-(methoxyacetyl)piperidine: Contains a methoxyacetyl group.

Uniqueness

4-Isocyanato-1-(trifluoroacetyl)piperidine is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where the trifluoromethyl group can enhance the stability, reactivity, or biological activity of the compound.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-6(2-4-13)12-5-14/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDNMLVALJVJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381215
Record name 4-Isocyanato-1-(trifluoroacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493036-44-5
Record name 4-Isocyanato-1-(trifluoroacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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